molecular formula C14H24O3 B12677915 Ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate CAS No. 84812-64-6

Ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate

Cat. No.: B12677915
CAS No.: 84812-64-6
M. Wt: 240.34 g/mol
InChI Key: KDBDUDZPUPAHKY-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate is an organic compound with the molecular formula C14H24O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate typically involves the epoxidation of an appropriate precursor. One common method is the reaction of 3-(2,6-dimethylhept-5-enyl)acrylic acid with a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the selective formation of the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and chromatography, to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate involves the interaction of its oxirane ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate is unique due to its specific combination of an oxirane ring and a carboxylate ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

84812-64-6

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

ethyl 3-(2,6-dimethylhept-5-enyl)oxirane-2-carboxylate

InChI

InChI=1S/C14H24O3/c1-5-16-14(15)13-12(17-13)9-11(4)8-6-7-10(2)3/h7,11-13H,5-6,8-9H2,1-4H3

InChI Key

KDBDUDZPUPAHKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)CC(C)CCC=C(C)C

Origin of Product

United States

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